Cas no 1917-92-6 (2,4-D amyl ester)
2,4-D amyl ester structure
Product Name:2,4-D amyl ester
CAS No:1917-92-6
MF:C13H16Cl2O3
MW:291.170342445374
CID:144383
PubChem ID:15963
Update Time:2025-04-19
2,4-D amyl ester Chemical and Physical Properties
Names and Identifiers
-
- 2,4-D amyl ester
- pentyl (2,4-dichlorophenoxy)acetate
- pentyl 2-(2,4-dichlorophenoxy)acetate
- (2,4-dichloro-phenoxy)-acetic acid pentyl ester
- (2,4-Dichlor-phenoxy)-essig
- 2,4-D pentyl ester
- 2,4-Dichlorophenoxyacetic acid amyl ester
- 2,4-Dichlorphenoxyessigsaeure-n-pentylester
- 2,4-Dichlorphenoxyessigsaeure-pentylester
- 2,4-D-pentyl
- 2,4-D-pentyl [ISO]
- Amyl 2,4-dichlorophenoxyacetate
- Caswell No. 315AG
- Pentyl 2,4-dichlorophenoxyacetate
- EPA Pesticide Chemical Code 030051
- DTXSID0041351
- VZCCHPAEDSPPDG-UHFFFAOYSA-N
- 2,4-Dichlorophenoxyacetic acid, amyl(pentyl) ester
- pentyl 2,4-dichloro-phenoxyacetate
- NSC-409405
- 2, amyl(pentyl) ester
- AI3-14624
- 2, amyl ester
- Amyl(pentyl) 2,4-dichlorophenoxyacetate
- Acetic acid,4-dichlorophenoxy)-, pentyl ester
- UNII-05QTI4MUPF
- NS00026252
- ACETIC ACID, 2-(2,4-DICHLOROPHENOXY)-, PENTYL ESTER
- ACETIC ACID, (2,4-DICHLOROPHENOXY)-, PENTYL ESTER
- NSC409405
- Pentyl(2,4-dichlorophenoxy)acetate
- NSC 409405
- 05QTI4MUPF
- Q27236135
- BRN 2334779
- EINECS 217-631-4
- SCHEMBL21381317
- Acetic acid, (2,4-dichlorophenoxy)-, amyl ester
- 1917-92-6
-
- Inchi: 1S/C13H16Cl2O3/c1-2-3-4-7-17-13(16)9-18-12-6-5-10(14)8-11(12)15/h5-6,8H,2-4,7,9H2,1H3
- InChI Key: VZCCHPAEDSPPDG-UHFFFAOYSA-N
- SMILES: ClC1C=C(C=CC=1OCC(=O)OCCCCC)Cl
Computed Properties
- Exact Mass: 290.04778
- Monoisotopic Mass: 290.04765
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 8
- Complexity: 248
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.9
- Topological Polar Surface Area: 35.5
Experimental Properties
- Density: 1.213
- Boiling Point: 339.74°C (rough estimate)
- Flash Point: 134.3°C
- Refractive Index: 1.514
- PSA: 35.53
- LogP: 4.10560
2,4-D amyl ester Related Literature
-
S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
-
Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
-
Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
-
Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
1917-92-6 (2,4-D amyl ester) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Recommended suppliers
Zhejiang Brunova Technology Co., Ltd.
Gold Member
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
CN Supplier
Bulk
Essenoi Fine Chemical Co., Limited
Gold Member
CN Supplier
Reagent
Shanghai Joy Biotech Ltd
Gold Member
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Gold Member
CN Supplier
Bulk